molecular formula C12H15N5O7 B080303 Misonidazole-guanosine product CAS No. 13351-91-2

Misonidazole-guanosine product

Cat. No. B080303
CAS RN: 13351-91-2
M. Wt: 341.28 g/mol
InChI Key: YWKFWNPQYNRMKR-XNSWJEGQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Misonidazole-guanosine is a chemical compound that has been extensively studied for its potential use in cancer treatment. It is a product of the synthesis of misonidazole and guanosine, which are both known for their radiosensitizing properties. In

Mechanism Of Action

The mechanism of action of misonidazole-guanosine is not fully understood. It is believed to work by inhibiting the repair of DNA damage caused by radiation. This leads to an accumulation of DNA damage, which ultimately results in cell death. Misonidazole-guanosine may also enhance the production of reactive oxygen species, which can further damage cancer cells.

Biochemical And Physiological Effects

Misonidazole-guanosine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and enhance the immune response to cancer. It has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of certain types of cancer.

Advantages And Limitations For Lab Experiments

One of the advantages of using misonidazole-guanosine in lab experiments is its radiosensitizing properties. This makes it a useful tool for studying the effects of radiation on cancer cells. However, there are also limitations to its use. For example, misonidazole-guanosine is not selective for cancer cells and can also affect normal cells. This can make it difficult to interpret the results of experiments.

Future Directions

There are a number of future directions for research on misonidazole-guanosine. One area of interest is the development of more selective radiosensitizers that target cancer cells specifically. Another area of interest is the use of misonidazole-guanosine in combination with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, there is a need for more research on the mechanism of action of misonidazole-guanosine, which could lead to the development of more effective cancer treatments.

Synthesis Methods

The synthesis of misonidazole-guanosine involves the reaction of misonidazole and guanosine in the presence of a coupling agent such as carbodiimide. The reaction takes place under mild conditions and yields a high purity product. The chemical structure of misonidazole-guanosine is shown below:

Scientific Research Applications

Misonidazole-guanosine has been extensively studied for its radiosensitizing properties. Radiosensitizers are compounds that enhance the effectiveness of radiation therapy by increasing the sensitivity of cancer cells to radiation. Misonidazole-guanosine has been shown to enhance the radiosensitivity of cancer cells in vitro and in vivo. It has also been studied for its potential use in combination with other cancer treatments such as chemotherapy and immunotherapy.

properties

CAS RN

13351-91-2

Product Name

Misonidazole-guanosine product

Molecular Formula

C12H15N5O7

Molecular Weight

341.28 g/mol

IUPAC Name

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,7-dihydroxy-6,7-dihydro-5H-imidazo[1,2-a]purin-9-one

InChI

InChI=1S/C12H15N5O7/c18-1-3-5(19)6(20)11(24-3)16-2-13-4-7(16)14-12-15-8(21)10(23)17(12)9(4)22/h2-3,5-6,8,10-11,18-21,23H,1H2,(H,14,15)/t3-,5-,6-,8?,10?,11-/m1/s1

InChI Key

YWKFWNPQYNRMKR-XNSWJEGQSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C4NC(C(N4C2=O)O)O

SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C4NC(C(N4C2=O)O)O

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C4NC(C(N4C2=O)O)O

synonyms

misonidazole-guanosine product

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.